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Compound of Interest

Compound Name: 6-Bromo-1H-indazole

Cat. No.: B110520

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for 6-bromo-1H-indazole, a key heterocyclic compound utilized in
medicinal chemistry and drug development. This document is intended for researchers,
scientists, and professionals in the pharmaceutical and chemical industries, offering detailed
data, experimental protocols, and workflow visualizations to support research and development
activities.

Spectroscopic and Spectrometric Data Summary

The structural characterization of 6-bromo-1H-indazole is accomplished through a
combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy,
and mass spectrometry (MS). The quantitative data gathered from these techniques are
summarized in the tables below.

NMR Spectroscopy Data

Table 1: *H NMR Spectral Data for 6-Bromo-1H-indazole
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.03 S 1H H3
7.67-7.72 m 2H H4, H7
7.24-7.26 m 1H H5

Solvent: CDsOD, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted 13C NMR Spectral Data for 6-Bromo-1H-indazole

Chemical Shift (8) ppm Assighment
~135.0 C3

~140.0 C7a

~125.0 C5

~122.0 C4

~120.0 Cc7

~118.0 C6 (bearing Br)
~110.0 C3a

Note: The 13C NMR data is predicted based on the analysis of structurally similar indazole

compounds, as explicit experimental data is not readily available in the public domain.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 6-Bromo-1H-indazole
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch
1620-1580 Medium-Weak C=C aromatic ring stretch
1500-1450 Strong C=N aromatic ring stretch
1100-1000 Strong C-N stretch

850-750 Strong C-H out-of-plane bend
700-600 Medium C-Br stretch

Note: This IR data is predicted based on characteristic absorption frequencies for the functional

groups present in the molecule.

Mass Spectrometry Data

Table 4. Mass Spectrometry Data for 6-Bromo-1H-indazole

mlz lon Notes

Molecular ion peak with
197/199 [M+H]* characteristic 1:1 isotopic
pattern for Bromine.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided

below.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:
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» Weigh approximately 5-20 mg of 6-bromo-1H-indazole.

o Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-des, CDCIs, or CD30D) in a
clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[2]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.[2]

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the *H NMR spectrum. For 13C NMR, a larger sample amount (20-50 mg) and a
greater number of scans may be necessary due to the low natural abundance of the 13C
isotope.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid 6-bromo-1H-indazole sample directly onto the ATR
crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.[2]

Data Acquisition:

o Record the background spectrum of the empty ATR crystal.
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e Record the sample spectrum, typically collected over a range of 4000-400 cm~* with a
resolution of 4 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray
lonization - ESI).

Sample Preparation:

e Prepare a dilute solution of the 6-bromo-1H-indazole sample in a suitable volatile solvent
(e.g., methanol, acetonitrile). The concentration should be in the low pg/mL to ng/mL range.

[2]

e The solution can be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.[2]

Data Acquisition:

e The sample is ionized in the source. For ESI, this involves applying a high voltage to the
liquid sample to create an aerosol of charged droplets.[2]

e The generated ions are then transferred into the mass analyzer, where they are separated
based on their mass-to-charge ratio (m/z).[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 6-
bromo-1H-indazole.
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Caption: Workflow for the Spectroscopic Analysis of 6-Bromo-1H-indazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 6-Bromo-
1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110520#spectroscopic-data-nmr-ir-mass-of-6-bromo-
1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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